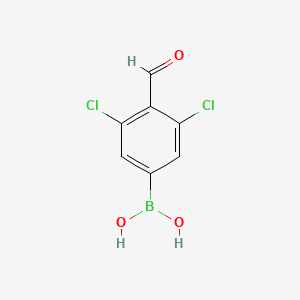

3,5-Dichloro-4-formylphenylboronic acid

説明

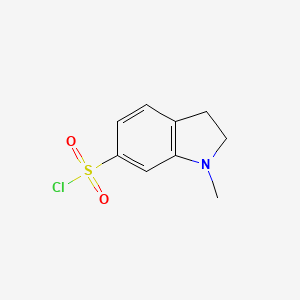

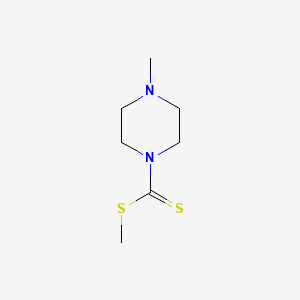

3,5-Dichloro-4-formylphenylboronic acid is a boronic acid derivative with the CAS Number: 1451393-36-4 . It has a molecular weight of 218.83 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 3,5-dichloro-4-formylphenylboronic acid . The InChI code is 1S/C7H5BCl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H .Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dichloro-4-formylphenylboronic acid are not detailed in the search results, boronic acids are known to be involved in various reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.83 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .科学的研究の応用

Organic Synthesis: Suzuki-Miyaura Reaction

3,5-Dichloro-4-formylphenylboronic acid: is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is pivotal for constructing carbon-carbon bonds, which are foundational in creating complex organic molecules for pharmaceuticals and materials science.

Medicinal Chemistry: Serine Protease Inhibitors

In medicinal chemistry, this compound is utilized as an inhibitor of serine proteases . These enzymes are involved in various physiological processes, and their dysregulation is associated with diseases. Inhibitors can therefore serve as therapeutic agents.

Cancer Therapy: Boron Neutron Capture Therapy (BNCT)

3,5-Dichloro-4-formylphenylboronic acid: has applications in BNCT, a targeted cancer treatment that uses boron-containing compounds to destroy tumor cells selectively without harming surrounding healthy tissue .

Enzyme Stabilizers and Bactericides

The compound’s formyl group makes it a precursor for synthesizing enzyme stabilizers and bactericides. These are crucial in pharmaceutical industries for enhancing the shelf-life and efficacy of drugs .

Molecular Docking Studies

Molecular docking studies of 3,5-Dichloro-4-formylphenylboronic acid have shown that it can bind with anti-apoptotic proteins, which play a role in preventing programmed cell death. This suggests potential applications in designing new drugs for diseases where apoptosis is dysregulated .

Analytical Chemistry: Chemosignaling

This boronic acid derivative is used in analytical chemistry for fluoride-selective chemosignaling behavior studies. It’s particularly useful in understanding interactions with merocyanine dyes .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .

将来の方向性

While specific future directions for this compound are not detailed in the search results, boronic acids and their derivatives are important intermediates in the preparation of various agrochemical and pharmaceutical active ingredients . They find industrial application as stabilizers and inhibitors for enzymes .

特性

IUPAC Name |

(3,5-dichloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJPAWYFKCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-formylphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)

![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)